IL-17A antagonist 1
Overview
Description
IL-17A antagonist 1: is a compound that specifically targets and inhibits the activity of interleukin-17A (IL-17A), a pro-inflammatory cytokine. IL-17A plays a crucial role in the immune response and is involved in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis . By inhibiting IL-17A, this compound can help reduce inflammation and alleviate symptoms associated with these conditions.
Scientific Research Applications
IL-17A antagonist 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of IL-17A inhibitors and to develop new compounds with improved efficacy . In biology, it is used to investigate the role of IL-17A in immune responses and to develop animal models for studying autoimmune diseases . In medicine, this compound is used in the development of new therapies for treating autoimmune and inflammatory diseases . In industry, it is used in the production of biologics and other therapeutic agents targeting IL-17A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IL-17A antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common method involves the use of sulfonyl fluoride analogs, which are designed, prepared, and evaluated for their functional activity . The preparation method for in vivo formula includes mixing the compound with dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by the addition of distilled water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of stock solutions, which are stored at -80°C for up to six months or at -20°C for up to one month . The use of automated systems helps in maintaining the quality and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions
IL-17A antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include DMSO, PEG300, and Tween 80 . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from the reactions involving this compound include various analogs and derivatives that exhibit potent IL-17A antagonistic activity. These products are evaluated for their efficacy in inhibiting IL-17A and their potential therapeutic applications .
Mechanism of Action
IL-17A antagonist 1 exerts its effects by specifically binding to IL-17A and inhibiting its interaction with the IL-17 receptor . This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and immune responses. By blocking IL-17A activity, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby alleviating symptoms associated with autoimmune and inflammatory diseases .
Comparison with Similar Compounds
IL-17A antagonist 1 is unique in its ability to specifically target IL-17A and inhibit its activity. Similar compounds include secukinumab and ixekizumab, which are monoclonal antibodies that also target IL-17A . Another similar compound is brodalumab, which targets the IL-17 receptor . While these compounds share a common mechanism of action, this compound is distinguished by its specific binding affinity and inhibitory potency .
List of Similar Compounds
- Secukinumab
- Ixekizumab
- Brodalumab
This compound offers a promising approach for the treatment of autoimmune and inflammatory diseases by specifically targeting and inhibiting IL-17A. Its unique properties and wide range of applications make it a valuable compound in scientific research and therapeutic development.
Properties
IUPAC Name |
N-[(2S)-1-[4-[2-[[2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]acetyl]amino]ethyl]anilino]-3-(2-fluorophenyl)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41FN6O4/c1-39(2)30(42)22-33(16-6-7-17-33)21-29(41)35-18-14-23-10-12-25(13-11-23)37-31(43)27(20-24-8-4-5-9-26(24)34)38-32(44)28-15-19-36-40(28)3/h4-5,8-13,15,19,27H,6-7,14,16-18,20-22H2,1-3H3,(H,35,41)(H,37,43)(H,38,44)/t27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRXSIAIHJZTCV-MHZLTWQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(CC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)CCNC(=O)CC4(CCCC4)CC(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)N[C@@H](CC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)CCNC(=O)CC4(CCCC4)CC(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41FN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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